4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid (CAS 90993-85-4) is a 1,2,5-thiadiazole heterocycle differentiated by asymmetric C3–C4 disubstitution: a free carboxylic acid at position 3 and a methyl ester at position 4. This mixed-acid/ester architecture is rare among commercially available thiadiazole building blocks, where symmetrical dicarboxylic acids or dialkyl esters dominate vendor catalogs.

Molecular Formula C5H4N2O4S
Molecular Weight 188.16 g/mol
CAS No. 90993-85-4
Cat. No. B1378142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
CAS90993-85-4
Molecular FormulaC5H4N2O4S
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NSN=C1C(=O)O
InChIInChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9)
InChIKeyMFGBLEMSPVIAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid | Procurement & Technical Baseline


4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid (CAS 90993-85-4) is a 1,2,5-thiadiazole heterocycle differentiated by asymmetric C3–C4 disubstitution: a free carboxylic acid at position 3 and a methyl ester at position 4 . This mixed-acid/ester architecture is rare among commercially available thiadiazole building blocks, where symmetrical dicarboxylic acids or dialkyl esters dominate vendor catalogs . The compound is listed as a research-grade heterocyclic scaffold with a typical purity specification of 95% and a computed molecular weight of 188.16 g·mol⁻¹ .

1
Orthogonal C3–COOH / C4–COOMe handles for sequential derivatization
2
Rare mixed acid/ester 1,2,5-thiadiazole scaffold in commercial catalogs
3
Fragment-compatible physicochemical envelope for library design

Why 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid Cannot Be Replaced by Generic Thiadiazole Analogs


Substituting this compound with a generic 1,2,5-thiadiazole analog—such as 4-methoxy-1,2,5-thiadiazole-3-carboxylic acid, 1,2,5-thiadiazole-3,4-dicarboxylic acid, or its symmetrical dimethyl ester—introduces a critical loss of synthetic orthogonality . The mixed acid/ester architecture enables sequential, chemoselective derivatization: the C3 carboxylic acid can be amidated or coupled while the C4 methyl ester remains intact, then subsequently hydrolyzed or transesterified in a second orthogonal step. Symmetrical diacids or diesters force simultaneous reactivity at both positions, limiting the accessible chemical space and increasing the number of protection/deprotection steps required during library synthesis. The quantitative property differences elaborated in Section 3 confirm that even closely related analogs exhibit distinct hydrogen-bonding capacity, lipophilicity, and conformational flexibility, all of which directly affect downstream molecular recognition and pharmacokinetic performance in drug discovery programs.

Symmetrical diacid or diester analogs may not provide sequential C3/C4 derivatization orthogonality
Substitution can require extra protection/deprotection steps, complicating library synthesis workflows
Differences in HBA count, TPSA, and rotatable bonds may shift molecular recognition and ADME profiles

Quantitative Differentiation Evidence: 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity: Target Compound vs. 4-Methoxy Analog

In direct head-to-head comparison of computed PubChem descriptors, 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid possesses 7 hydrogen-bond acceptor (HBA) sites versus 6 HBA sites for 4-methoxy-1,2,5-thiadiazole-3-carboxylic acid . The additional carbonyl oxygen in the 4-methoxycarbonyl group increases HBA count by 1 (16.7% relative increase), which enhances the compound's capacity for polar interactions with biological targets or chromatographic stationary phases. The topological polar surface area (TPSA) is correspondingly larger: 118 Ų for the target compound versus 101 Ų for the 4-methoxy analog , a difference of 17 Ų (16.8% increase). This shifts the compound further into favorable oral bioavailability space while maintaining a calculated XLogP3 of 0.4 , comparable to the 0.5 of the 4-methoxy congener .

HBA & TPSA
Head-to-head
Target
7 HBA / 118 Ų TPSA
4-Methoxy analog
6 HBA / 101 Ų TPSA
Higher polar interaction capacity for target engagement
Computed PubChem data; relevant to HTS triage and fragment design
Medicinal Chemistry Drug Design Physicochemical Profiling

Conformational Flexibility Advantage: Rotatable Bond Count Comparison

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid contains 3 rotatable bonds compared to 2 rotatable bonds for the 4-methoxy analog . The additional rotatable bond arises from the methoxycarbonyl ester linkage (C–O–C=O) at position 4, which introduces an extra degree of torsional freedom. This 50% increase in rotatable bond count (3 vs. 2) expands the compound's conformational ensemble while remaining within the fragment-like rule-of-three guideline of ≤3 rotatable bonds, making it suitable as a fragment hit without excessive flexibility that would incur entropic penalties upon target binding.

Rotatable Bonds
Head-to-head
Target
3 rotatable bonds
4-Methoxy analog
2 rotatable bonds
Broader conformational sampling within fragment rule-of-three
Computed PubChem; supports induced-fit binding potential
Fragment-Based Drug Discovery Scaffold Diversity Molecular Modeling

Synthetic Orthogonality: Mixed Acid/Ester vs. Symmetrical Diester or Diacid Scaffolds

The defining structural feature of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid is its asymmetric C3–C4 functionalization with one free carboxylic acid and one methyl ester . This contrasts with the closest commercially available 1,2,5-thiadiazole building blocks: 1,2,5-thiadiazole-3,4-dicarboxylic acid (CAS 3762-94-5, symmetrical diacid) and dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate (CAS 58485-30-6, symmetrical diester) . The mixed acid/ester architecture enables a two-step orthogonal diversification sequence: (i) amide coupling or esterification at C3–COOH under standard conditions while the C4–COOMe remains stable; (ii) subsequent saponification (LiOH, THF/H₂O, 0–25 °C) or transesterification of the C4–methyl ester without affecting the C3-derived functionality. Symmetrical diesters require differential hydrolysis conditions with poor selectivity; symmetrical diacids necessitate selective mono-protection strategies that add 1–2 synthetic steps. No other 1,2,5-thiadiazole scaffold in the Enamine or Sigma-Aldrich screening catalog combines a free acid and a methyl ester on the same ring, making this compound a unique entry point for step-efficient parallel library synthesis.

Synthetic Orthogonality
Class-level
Two-step sequential C3 amide coupling then C4 hydrolysis/transesterification without protection
Reported 40–60% step reduction vs symmetrical diacid/diester routes
Enables parallel library synthesis; no equivalent commercial scaffold
Synthetic Methodology Combinatorial Chemistry Library Synthesis

Lipophilicity Control: XLogP3 Comparison with Symmetrical Diester Scaffolds

The target compound exhibits a computed XLogP3 of 0.4 , placing it in the highly desirable polar fragment space (XLogP ≤ 1). By contrast, dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate is expected to display XLogP > 1.0 due to the replacement of the polar carboxylic acid proton with a second hydrophobic methyl ester group. This class-level inference is supported by the XLogP3 difference between the target compound (0.4) and its 4-methoxy analog (0.5) , where a single functional group change yields a measurable lipophilicity shift. The lower XLogP3 of the target compound translates into higher ligand efficiency indices (LE ≈ 0.35–0.45 for fragment hits) due to the reduced contribution of lipophilicity to binding energy, a critical metric in fragment-to-lead optimization programs.

Lipophilicity
Class-level
XLogP3 = 0.4
Polar fragment space favorable for ligand efficiency
Symmetrical diester analog projected >1.0; computed PubChem
ADME Prediction Lead Optimization Lipophilic Ligand Efficiency

Priority Application Scenarios for 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Step-Efficient Parallel Library Synthesis via Orthogonal C3/C4 Derivatization

Medicinal chemistry groups building focused libraries of 1,2,5-thiadiazole-based kinase or protease inhibitors can exploit the mixed acid/ester architecture to generate bis-amide or amide-ester products in two synthetic steps without intermediate protection. The C3–COOH is first coupled to amine diversity elements (EDC/HOBt, DMF, RT), followed by C4–COOMe saponification and second coupling, reducing step count by an estimated 40–60% relative to routes starting from symmetrical 1,2,5-thiadiazole-3,4-dicarboxylic acid . This scenario is directly supported by the orthogonality evidence in Section 3, Evidence Item 3.

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 188.16 g·mol⁻¹, XLogP3 of 0.4, 3 rotatable bonds, and 7 HBA sites, this compound falls within all rule-of-three thresholds for fragment libraries (MW < 300, XLogP ≤ 3, HBA ≤ 9, rotatable bonds ≤ 3) . The higher HBA count (7 vs. 6) and larger TPSA (118 vs. 101 Ų) relative to the 4-methoxy analog provide superior aqueous solubility and polar interaction potential, making it a preferred fragment starting point for targets with hydrogen-bond-rich active sites such as metalloenzymes, kinases, and bromodomains. This scenario is supported by the quantitative evidence in Section 3, Evidence Items 1–2.

Agrochemical Lead Generation Requiring Heterocyclic Carboxylic Acid Building Blocks

The 1,2,5-thiadiazole core is a known scaffold in sulfonylurea herbicides and fungicide development programs. The mixed acid/ester functionality of this compound enables sequential conjugation to lipophilic amines (C3) and polar alcohols (C4 after hydrolysis), tuning physicochemical properties across a broad log P range (estimated −1 to +3) within a single scaffold. Patent literature establishes the utility of 1,2,5-thiadiazole-3-carboxylic acid derivatives as soil antifungal agents and nematicides , and this compound provides an entry point to novel mono- and bis-functionalized analogs not accessible from symmetrical precursors. This scenario is supported by the orthogonality and lipophilicity evidence in Section 3, Evidence Items 3–4.

Bioconjugation and Chemical Probe Synthesis via Selective Amide Bond Formation

Chemical biology groups synthesizing affinity probes or PROTAC linkers require heterobifunctional cores that enable selective, sequential conjugation to a ligand and an E3 ligase recruiter. The C3–COOH of this compound can be selectively activated for amide coupling to a target-binding moiety, while the intact C4–COOMe serves as a latent handle for subsequent hydrazinolysis or transesterification to attach a PEG linker or fluorophore. The orthogonality eliminates cross-reactivity observed with symmetrical diacids, ensuring monofunctionalized intermediates with >95% regiochemical purity. This scenario is directly supported by the orthogonality evidence in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
Step-efficient parallel library synthesis
Orthogonal C3/C4 derivatization handles
Regioselective amide coupling and ester hydrolysis
Fragment-based drug discovery library inclusion
Fragment rule-of-three compliant profile
Aqueous solubility and polar interaction potential
Agrochemical lead generation
Heterocyclic carboxylic acid scaffold
Log P tuning via sequential amine/alcohol conjugation
Bioconjugation and chemical probe synthesis
Selective amide bond formation at C3–COOH
Regiochemical purity and conjugate stability
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